molecular formula C44H27N6Na3O15S3 B14476373 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-((4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)phenyl)amino)-1,4-dioxo-2-butenyl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt CAS No. 71873-44-4

2-Anthracenesulfonic acid, 1-amino-4-((4-((4-((4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)phenyl)amino)-1,4-dioxo-2-butenyl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt

Cat. No.: B14476373
CAS No.: 71873-44-4
M. Wt: 1044.9 g/mol
InChI Key: TZOKVLUYKXRULK-MOJNZBSRSA-K
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Description

2-Anthracenesulfonic acid, 1-amino-4-((4-((4-((4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)phenyl)amino)-1,4-dioxo-2-butenyl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt is a complex organic compound that belongs to the class of anthracenesulfonic acids These compounds are characterized by the presence of sulfonic acid groups attached to an anthracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-((4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)phenyl)amino)-1,4-dioxo-2-butenyl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt typically involves multi-step organic reactions The process begins with the sulfonation of anthracene to introduce sulfonic acid groups This is followed by a series of amination and coupling reactions to attach the amino groups and other substituents

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and amination processes, utilizing specialized reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the anthracene backbone.

    Substitution: The sulfonic acid and amino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can yield a variety of substituted anthracenes.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a precursor for synthesizing other complex organic molecules. Its unique structure makes it a valuable building block for designing new materials.

Biology

In biological research, the compound may be used as a fluorescent probe or dye due to its ability to absorb and emit light at specific wavelengths.

Medicine

The compound’s potential medicinal applications include its use as a drug candidate or a diagnostic agent. Its interactions with biological molecules can be studied to develop new therapeutic strategies.

Industry

In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Anthracenesulfonic acid derivatives: These compounds share a similar anthracene backbone with sulfonic acid groups.

    Aminoanthracenes: Compounds with amino groups attached to the anthracene structure.

    Anthraquinones: Compounds with a quinone structure derived from anthracene.

Uniqueness

What sets 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-((4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)phenyl)amino)-1,4-dioxo-2-butenyl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt apart is its specific combination of functional groups and the resulting chemical properties. Its unique structure allows for diverse applications and reactivity compared to other similar compounds.

Properties

CAS No.

71873-44-4

Molecular Formula

C44H27N6Na3O15S3

Molecular Weight

1044.9 g/mol

IUPAC Name

trisodium;1-amino-4-[4-[[(E)-4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-4-oxobut-2-enoyl]amino]anilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C44H30N6O15S3.3Na/c45-39-31(67(60,61)62)18-28(35-37(39)43(55)25-7-3-1-5-23(25)41(35)53)47-20-9-11-21(12-10-20)49-33(51)15-16-34(52)50-27-14-13-22(17-30(27)66(57,58)59)48-29-19-32(68(63,64)65)40(46)38-36(29)42(54)24-6-2-4-8-26(24)44(38)56;;;/h1-19,47-48H,45-46H2,(H,49,51)(H,50,52)(H,57,58,59)(H,60,61,62)(H,63,64,65);;;/q;3*+1/p-3/b16-15+;;;

InChI Key

TZOKVLUYKXRULK-MOJNZBSRSA-K

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)NC(=O)/C=C/C(=O)NC5=C(C=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)NC(=O)C=CC(=O)NC5=C(C=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]

Origin of Product

United States

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